G1T38 dihydrochloride
Overview
Description
G1T38 dihydrochloride, also known as lerociclib, is a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). These kinases play a crucial role in cell cycle regulation, particularly in the transition from the G1 phase to the S phase. By inhibiting CDK4/6, this compound can effectively halt the proliferation of cancer cells, making it a promising candidate for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of G1T38 dihydrochloride involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves optimizing the reaction conditions to maximize yield and minimize impurities. The process is carried out in large reactors with precise control over temperature, pressure, and reaction time. Purification steps such as crystallization and chromatography are employed to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
G1T38 dihydrochloride undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deoxygenated compounds .
Scientific Research Applications
G1T38 dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of CDK4/6 in cell cycle regulation.
Biology: Employed in cell-based assays to investigate the effects of CDK4/6 inhibition on cell proliferation and apoptosis.
Medicine: Under investigation as a potential therapeutic agent for various cancers, including breast cancer and non-small cell lung cancer.
Industry: Utilized in the development of new cancer therapies and as a reference compound in drug discovery .
Mechanism of Action
G1T38 dihydrochloride exerts its effects by selectively inhibiting CDK4/6, which are key regulators of the cell cycle. By binding to these kinases, it prevents their interaction with cyclin D, thereby blocking the phosphorylation of the retinoblastoma protein (RB). This leads to cell cycle arrest in the G1 phase and inhibits cell proliferation. The molecular targets and pathways involved include the p16INK4a/cyclin D/CDK4/6/RB pathway .
Comparison with Similar Compounds
Similar Compounds
Palbociclib: Another CDK4/6 inhibitor with similar mechanisms of action but different pharmacokinetic properties.
Ribociclib: A CDK4/6 inhibitor with a similar target profile but different dosing schedules and side effect profiles.
Abemaciclib: A CDK4/6 inhibitor known for its continuous dosing regimen and distinct side effect profile .
Uniqueness
G1T38 dihydrochloride is unique in its ability to be administered continuously without causing severe neutropenia, a common side effect of other CDK4/6 inhibitors. This allows for sustained inhibition of CDK4/6 and potentially improved therapeutic outcomes .
Properties
IUPAC Name |
4-[[5-(4-propan-2-ylpiperazin-1-yl)pyridin-2-yl]amino]spiro[1,3,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2,4,6,8-tetraene-13,1'-cyclohexane]-10-one;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N8O.2ClH/c1-18(2)32-10-12-33(13-11-32)20-6-7-22(27-16-20)30-25-28-15-19-14-21-24(35)29-17-26(8-4-3-5-9-26)34(21)23(19)31-25;;/h6-7,14-16,18H,3-5,8-13,17H2,1-2H3,(H,29,35)(H,27,28,30,31);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUIVDLVJNPANBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C2=CN=C(C=C2)NC3=NC=C4C=C5C(=O)NCC6(N5C4=N3)CCCCC6.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36Cl2N8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2097938-59-3 | |
Record name | G1T38 dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2097938593 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | G1T38 DIHYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z16QQQ3HA6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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